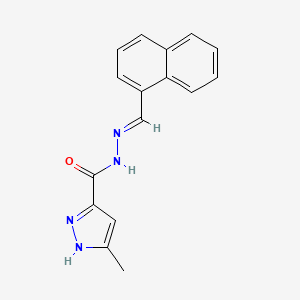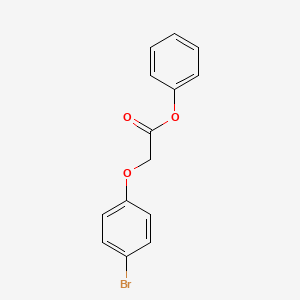![molecular formula C25H29N7O2 B5550379 2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)
2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine" is part of a class of chemicals involved in various chemical reactions and has been studied for its potential applications in different fields, including medicinal chemistry. The compound is a pyrimidine derivative, a class known for its significance in biological processes and pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps including cyclization, condensation, and functional group transformations. For example, Ackland et al. (1993) described the synthesis and characterization of complex pyrimidine derivatives through intermediate stages, which can provide insights into similar synthetic routes for the compound (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives like "2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine" typically features planar aromatic rings, which contribute to their biological activity. Peeters, Blaton, and De Ranter (1993) analyzed the crystal structure of a similar compound, which can be used to infer the geometric and electronic properties of the targeted molecule (Peeters, Blaton, & Ranter, 1993).
科学的研究の応用
Synthesis and Biological Potentials
Synthesis Techniques
The compound has been synthesized through various methods, including microwave irradiative cyclocondensation, showcasing the efficiency of modern synthesis techniques. This method allows for the rapid and efficient production of pyrimidine derivatives, indicating its potential for large-scale synthesis and study (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Antimicrobial and Insecticidal Activities
Some derivatives have shown significant antimicrobial and insecticidal activities. The research indicates a positive correlation between the structure of pyrimidine derivatives and their biological activities, suggesting their potential as templates for developing new antimicrobial and insecticidal agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anti-inflammatory and Analgesic Properties
Studies reveal that specific pyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic applications of such compounds in treating conditions associated with inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Cancer Research
Pyrimidine derivatives, including structures related to the compound , have been explored for their anti-cancer activities. These studies have shown that certain modifications to the pyrimidine core can lead to compounds with significant activity against various cancer cell lines, indicating the potential for developing new anticancer therapeutics (Palwinder Singh & Kamaldeep Paul, 2006).
Dual Inhibitor Development
The design and synthesis of pyrimidine derivatives as dual inhibitors of key enzymes, such as thymidylate synthase and dihydrofolate reductase, have shown promise in antitumor research. This approach aims to target multiple pathways simultaneously, potentially leading to more effective cancer treatments (A. Gangjee et al., 2000).
特性
IUPAC Name |
[3-(4-methylpyrimidin-2-yl)oxyphenyl]-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2/c1-18-8-9-26-25(27-18)34-21-7-5-6-20(16-21)24(33)32-14-12-31(13-15-32)23-17-22(28-19(2)29-23)30-10-3-4-11-30/h5-9,16-17H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPABXIRGRDHENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)
![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)
![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)
